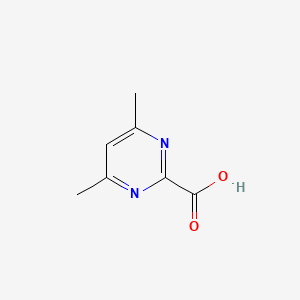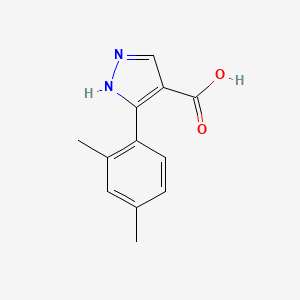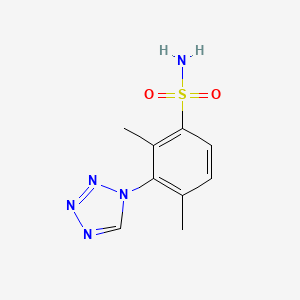
2,4-Diaminoisoindole-1,3-dione
Descripción general
Descripción
2,4-Diaminoisoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the broader class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and significant applications in various fields .
Mecanismo De Acción
Target of Action
2,4-Diaminoisoindole-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with important amino acid residues of the human dopamine receptor d2
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting that they may influence dopaminergic signaling pathways.
Pharmacokinetics
One of the isoindoline-1,3-dione derivatives was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting that they may have neuroactive properties.
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been found to be influenced by various methods, each offering unique advantages and challenges .
Análisis Bioquímico
Biochemical Properties
2,4-Diaminoisoindole-1,3-dione is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Cellular Effects
Isoindoline-1,3-dione derivatives have been studied for their effects on various types of cells . For instance, some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been studied for their interactions with biomolecules
Dosage Effects in Animal Models
Some isoindoline-1,3-dione derivatives have been studied for their antiseizure effects in mice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminoisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, PPh3, I2, and HCOOH catalyzed by Pd(OAc)2 and triethylamine in toluene at reflux .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often focus on green chemistry principles. For instance, solventless conditions and simple heating techniques have been employed to synthesize these compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diaminoisoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Coupled oxidation reactions involving imidazoles and tetraynes.
Reduction: Reactions with reducing agents such as sodium borohydride.
Substitution: Reactions with halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings and complex structures .
Aplicaciones Científicas De Investigación
2,4-Diaminoisoindole-1,3-dione has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
N-isoindoline-1,3-dione: Shares a similar core structure but differs in its substitution patterns.
Indole derivatives: Known for their diverse biological activities and clinical applications.
Uniqueness: 2,4-Diaminoisoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other isoindoline-1,3-dione derivatives .
Propiedades
IUPAC Name |
2,4-diaminoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11(10)7(4)12/h1-3H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOUIMOCCPPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)




![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)


